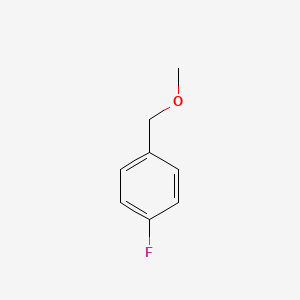

1-Fluoro-4-(methoxymethyl)benzene

説明

Significance of Fluorinated Aromatic Compounds in Modern Organic Chemistry

Fluorinated aromatic compounds are of paramount importance in contemporary organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a fluorine atom into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity of nearby protons, modulate the electronic character of the aromatic ring, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov These attributes are highly desirable in drug design, leading to improved pharmacokinetic and pharmacodynamic profiles. In materials science, the incorporation of fluorine can enhance thermal stability, chemical resistance, and introduce unique electronic properties to polymers and other advanced materials. nih.gov The anomalous reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution, where it can react at a similar rate to benzene (B151609), highlights the complex interplay of inductive and resonance effects that make these compounds a rich area of study. nih.gov

Role of Methoxymethyl Ethers as Versatile Protecting Groups and Building Blocks

Methoxymethyl (MOM) ethers are widely utilized in organic synthesis as protecting groups for alcohols. This strategy is crucial in multistep syntheses where a reactive hydroxyl group needs to be temporarily masked to prevent it from interfering with reactions at other sites in the molecule. The MOM group is typically introduced by reacting an alcohol with a reagent like chloromethyl methyl ether in the presence of a non-nucleophilic base. It is valued for its stability across a range of conditions, yet it can be readily cleaved under acidic conditions to regenerate the alcohol. Beyond their role in protection, methoxymethyl ethers can also act as building blocks, participating in various chemical transformations to construct more complex molecular architectures. google.com

The bifunctional nature of 1-Fluoro-4-(methoxymethyl)benzene, possessing both a reactive benzylic ether and a modifiable aromatic fluorine atom, makes it a versatile intermediate. A study on the mass spectrometry of 4-substituted-1-(methoxymethyl)benzene derivatives has shed light on the fragmentation patterns of such molecules, indicating that hydride elimination from the methylene (B1212753) of the methoxymethyl group is a characteristic feature under positive fast atom bombardment ionization. nih.gov This fundamental understanding of its behavior is crucial for its application in synthetic chemistry.

Overview of Research Trajectories for Bifunctional Benzene Derivatives

The study of bifunctional benzene derivatives, such as this compound, opens up numerous research avenues. The presence of two distinct functional groups on the same aromatic scaffold allows for selective and sequential transformations, making them valuable precursors for a wide array of target molecules. Research in this area often focuses on leveraging the unique electronic and steric properties imparted by the substituents to control reactivity and selectivity in chemical reactions.

For instance, fluorinated benzyl (B1604629) ethers have been explored as alternative protecting groups in oligosaccharide synthesis to enhance NMR resolution. wiserpub.comwiserpub.com The fluorine atoms on the benzyl group shift the signals of the methylene protons and carbons in the NMR spectrum, reducing spectral overlap and simplifying analysis. wiserpub.comwiserpub.com This suggests a potential application for this compound and its derivatives in complex molecule synthesis where clear spectroscopic characterization is essential.

Furthermore, the development of synthetic methods for preparing bifunctional aromatics is an active area of research. For example, processes for preparing related compounds like 4-fluoro-3-phenoxy-benzyl-ethers and 2-methoxymethyl-1,4-benzenediamine have been patented, highlighting the industrial interest in such molecules as intermediates for pharmaceuticals and other specialty chemicals. google.comgoogle.com Research into the electrochemical benzylic C(sp3)–H acyloxylation of substrates containing a fluorine handle demonstrates another modern approach to functionalizing such compounds. acs.org The insights gained from these related systems can inform potential synthetic strategies and applications for this compound.

Interactive Data Table: Physicochemical Properties and Spectroscopic Data

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 7116-50-9 | dss.go.thchemicalbook.combldpharm.com |

| Molecular Formula | C8H9FO | - |

| 13C NMR (ppm) | 134.1, 129.6, 115.3, 162.5, 74.0, 57.5 | dss.go.th |

| J(C,F) (Hz) | (broad), (8.6), (22), (244.5), (not specified) | dss.go.th |

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRCZEHBKACUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454535 | |

| Record name | 1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-50-9 | |

| Record name | 1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Fluoro 4 Methoxymethyl Benzene

Direct Fluorination Approaches in Aromatic Systems

The introduction of a fluorine atom directly onto an aromatic ring is a key strategy in the synthesis of fluorinated aromatic compounds. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Application of Electrophilic Fluorinating Agents in Regioselective Fluorination

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". sigmaaldrich.comgoogle.com For the synthesis of 1-Fluoro-4-(methoxymethyl)benzene, a potential precursor would be benzyl (B1604629) methyl ether. The methoxymethyl group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. Therefore, direct fluorination of benzyl methyl ether would likely lead to a mixture of ortho and para isomers, from which the desired para-isomer, this compound, would need to be separated.

A variety of modern electrophilic fluorinating reagents, often containing an N-F bond, are available for such transformations. sigmaaldrich.comgoogle.com These reagents are generally more manageable and safer than elemental fluorine.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Notes |

| N-Fluorobenzenesulfonimide | NFSI | A widely used, effective fluorinating agent. google.com |

| Selectfluor™ | F-TEDA-BF₄ | A cationic reagent, known for its high reactivity and ease of handling. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral, yet effective, fluorinating reagent. sigmaaldrich.com |

The regioselectivity of the fluorination can be influenced by the choice of reagent and reaction conditions. However, achieving high para-selectivity in the direct fluorination of benzyl methyl ether remains a challenge due to the activating nature of the methoxymethyl group.

Development of Nucleophilic Fluorination Protocols

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to introduce a fluorine atom. This approach typically involves the displacement of a good leaving group, such as a nitro or halo group, from an activated aromatic ring by a fluoride (B91410) ion source. For the synthesis of this compound, a suitable precursor would need a leaving group at the para-position and an activating group to facilitate the nucleophilic attack.

However, this method is less direct for the target molecule as it would require the synthesis of a pre-functionalized aromatic ring with a suitable leaving group.

Introduction of the Methoxymethyl Moiety

A more common and often more controlled approach to synthesizing this compound involves the introduction of the methoxymethyl group onto a pre-fluorinated aromatic scaffold.

Alkylation Reactions for Methoxymethyl Ether Formation

One of the most established methods for forming ethers is the Williamson ether synthesis. dss.go.thbldpharm.com This reaction involves the alkylation of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this would typically involve the reaction of sodium 4-fluorophenoxide with a methoxymethylating agent. However, a more direct and common route involves the etherification of a benzyl alcohol.

A plausible and efficient route starts with the readily available 4-fluorobenzyl alcohol. The alcohol is first converted to its corresponding alkoxide by treatment with a strong base, such as sodium hydride (NaH). The resulting sodium 4-fluorobenzylalkoxide is then reacted with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield this compound.

Table 2: Illustrative Williamson Ether Synthesis for this compound

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | 4-Fluorobenzyl alcohol | NaH | Sodium 4-fluorobenzylalkoxide | Quantitative |

| 2 | Sodium 4-fluorobenzylalkoxide | CH₃I or (CH₃)₂SO₄ | This compound | High |

Nucleophilic Displacement Reactions for Etherification

An alternative strategy for introducing the methoxymethyl group involves the nucleophilic displacement of a halide from a benzylic position. This method starts with the synthesis of 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide.

4-Fluorobenzyl chloride can be synthesized from 4-fluorotoluene (B1294773) via free-radical chlorination. Subsequently, the reaction of 4-fluorobenzyl chloride with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) affords this compound through an SN2 reaction. rsc.org

Table 3: Synthesis via Nucleophilic Displacement

| Starting Material | Intermediate | Reagent for Etherification | Final Product |

| 4-Fluorotoluene | 4-Fluorobenzyl chloride | Sodium methoxide (NaOCH₃) | This compound |

This method is advantageous as it avoids the use of highly reactive and toxic methylating agents like methyl iodide.

Convergent and Linear Multistep Synthetic Routes

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis involves a step-by-step modification of a single starting material. For example, a linear route could start with 4-fluorotoluene, which is first halogenated to 4-fluorobenzyl halide, and then reacted with sodium methoxide to form the final product.

Linear Route Example: 4-Fluorotoluene → 4-Fluorobenzyl chloride → this compound

A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments that are then combined in a later step to form the final product. While perhaps less obvious for a relatively simple molecule like this compound, a convergent approach could conceptually involve the coupling of a 4-fluorophenyl organometallic reagent with a methoxymethyl electrophile, although this is less common in practice for this specific target.

Strategic Functionalization Sequences for the Benzene (B151609) Core

The construction of this compound relies on a logical sequence of reactions to correctly place the substituents on the aromatic core. A common strategy involves starting with a benzene ring that is already functionalized with one of the desired groups or a precursor group that can be readily converted.

One of the most effective synthetic routes begins with a para-substituted, fluorinated benzene derivative. A key intermediate in this sequence is 4-Fluorobenzyl bromide . This compound provides the fluorinated benzene core and a reactive benzylic bromide that is primed for nucleophilic substitution. The synthesis of this intermediate can be achieved from 4-Fluorotoluene via radical bromination.

Alternatively, functionalization can begin with the corresponding aniline (B41778) derivative. For instance, p-toluidine (B81030) can be converted to 4-fluorotoluene via the Balz-Schiemann reaction. stackexchange.com This method, although classic, provides a reliable way to introduce the fluorine atom onto the aromatic ring. stackexchange.com Once 4-fluorotoluene is obtained, the methyl group is activated for subsequent transformation into the methoxymethyl group.

The key step in forming the ether linkage is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com In this case, the strategy involves reacting 4-Fluorobenzyl bromide with Sodium methoxide . This sequence is generally preferred because primary benzyl halides are excellent substrates for SN2 reactions, minimizing the potential for competing elimination reactions. masterorganicchemistry.comyoutube.com

Another viable sequence involves starting with 4-Fluorobenzyl alcohol . The alcohol can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then reacts with a methylating agent like methyl iodide to form the final ether product.

These sequences highlight a core principle in the synthesis of substituted benzenes: installing a directing and stable group (like fluorine) first, followed by the modification of a more reactive functional group at the desired position to build the final structure.

Optimization of Reaction Conditions and Yields in Preparation Protocols

The optimization of the synthesis of this compound primarily focuses on the conditions for the Williamson ether synthesis step. Key variables that are manipulated to maximize yield and purity include the choice of base, solvent, temperature, and the nature of the leaving group. numberanalytics.comfrancis-press.com

The reaction proceeds via an SN2 mechanism, where a methoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of a 4-fluorobenzyl derivative and displacing a leaving group. youtube.comyoutube.com For this reaction to be efficient, conditions must be chosen to favor substitution over the competing elimination (E2) pathway. Using a primary substrate, such as 4-Fluorobenzyl bromide , is the most critical factor in promoting the desired SN2 reaction. masterorganicchemistry.comyoutube.com

Effect of Temperature: Temperature control is another vital aspect of optimization. While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly elimination. numberanalytics.com For a primary halide like 4-fluorobenzyl bromide, this is less of a concern than with secondary or tertiary halides, but careful temperature management is still necessary to achieve high selectivity. masterorganicchemistry.com Microwave-assisted Williamson ether synthesis has also been shown to accelerate reaction rates and improve yields by providing rapid and uniform heating. numberanalytics.com

The following interactive table summarizes the general effects of different reaction conditions on the yield of Williamson ether synthesis, a protocol directly applicable to the preparation of this compound.

| Base | Solvent | Substrate Type | Relative Temperature | Expected Yield | Primary Reaction Pathway |

|---|---|---|---|---|---|

| Sodium Hydride (NaH) | DMF / DMSO (Polar Aprotic) | Primary Halide | Moderate | High | SN2 |

| Potassium tert-butoxide (KOtBu) | DMSO (Polar Aprotic) | Primary Halide | Moderate | High | SN2 |

| Sodium Hydroxide (NaOH) | Ethanol (Protic) | Primary Halide | Moderate | Moderate | SN2 |

| Sodium Hydride (NaH) | DMF / DMSO (Polar Aprotic) | Secondary Halide | High | Low to Moderate | SN2 / E2 Mixture |

| Sodium Ethoxide (NaOEt) | Ethanol (Protic) | Tertiary Halide | High | Very Low | E2 (Major) |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 4 Methoxymethyl Benzene

Reactivity Governed by the Fluorine Substituent

The fluorine atom, as a halogen substituent on the benzene (B151609) ring, significantly influences the molecule's electronic properties and susceptibility to certain types of reactions, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Fluorinated Ring

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the presence of strongly electron-withdrawing substituents can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second, typically fast, step, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In 1-fluoro-4-(methoxymethyl)benzene, the methoxymethyl group is not a strong electron-withdrawing group, which means that SNAr reactions are not as facile as in compounds like 2,4-dinitrofluorobenzene. libretexts.org However, the fluorine atom itself plays a crucial role.

A key feature of SNAr reactions is the leaving group ability of halogens, which follows the trend F > Cl > Br > I. This is counterintuitive compared to SN1 and SN2 reactions where iodide is the best leaving group. The reason for this trend in SNAr is that the rate-determining step is the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com Fluorine's high electronegativity makes the ipso-carbon more electrophilic and polarizes the C-F bond, accelerating the nucleophilic attack. youtube.com Therefore, despite having the strongest carbon-halogen bond, fluorine is the best leaving group for this mechanism because its electronic effect most effectively facilitates the slow step of the reaction. masterorganicchemistry.comyoutube.com

Table 1: Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution (SNAr)

| Halogen (X) | Electronegativity | C-X Bond Strength | Relative Rate of SNAr |

|---|---|---|---|

| F | 3.98 | High | Highest |

| Cl | 3.16 | Moderate | Intermediate |

| Br | 2.96 | Moderate | Low |

This table illustrates the general trend of halogen reactivity in SNAr reactions.

Electronic Influence of Fluorine on Ring Activation and Deactivation

The fluorine substituent exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric or resonance effect (+M). nih.gov

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density, particularly at the ortho and para positions.

In the case of fluorine, the inductive effect significantly outweighs the mesomeric effect. nih.gov This results in a net withdrawal of electron density from the ring, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution as described previously. The strong electron-withdrawing nature of fluorine stabilizes the molecular orbitals of the benzene ring. nih.gov

Transformations Involving the Methoxymethyl Group

The methoxymethyl group [-CH₂OCH₃] provides a second reactive center in the molecule, primarily at the benzylic carbon and the ether linkage.

Oxidation Reactions to Form Aldehyde or Carboxylic Acid Derivatives

The benzylic methylene (B1212753) group (-CH₂-) in this compound is susceptible to oxidation. Under controlled conditions, it can be oxidized to an aldehyde, yielding 4-fluorobenzaldehyde. With stronger oxidizing agents or more vigorous conditions, the oxidation can proceed further to the corresponding carboxylic acid, 4-fluorobenzoic acid. This type of transformation is common for benzylic ethers.

Table 2: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Typical Product |

|---|---|---|

| This compound | Mild (e.g., PCC, PDC) | 4-Fluorobenzaldehyde |

This table shows the expected products based on general principles of benzylic ether oxidation.

Reduction Pathways Leading to Alcohol or Alkane Moieties

The methoxymethyl group is generally stable to many reducing agents. However, specific reagents used for ether cleavage can result in reduction products. For instance, cleavage of the ether bond under certain conditions can lead to the formation of (4-fluorophenyl)methanol. Further reduction of this benzylic alcohol or direct hydrogenolysis of the benzylic C-O bond can yield the fully reduced alkane, 4-fluorotoluene (B1294773).

Selective Cleavage Reactions of the Ether Linkage

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org Cleavage of ethers with only primary or secondary alkyl groups generally proceeds via an Sₙ2 mechanism, while those with tertiary, benzylic, or allylic groups can also proceed through an Sₙ1 mechanism due to the stability of the resulting carbocation. libretexts.orgmasterorganicchemistry.com

For this compound, the cleavage involves two possible C-O bonds: the aryl-CH₂ bond and the CH₂-OCH₃ bond. The aryl-oxygen bond in aryl alkyl ethers is very strong and resistant to cleavage because sp²-hybridized carbons are poor substrates for Sₙ1 and Sₙ2 reactions. libretexts.org Therefore, cleavage will occur at the alkyl part of the ether.

The reaction is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This creates a good leaving group (methanol). The halide nucleophile (e.g., I⁻ or Br⁻) then attacks the benzylic carbon. Given the stability of a potential benzylic carbocation, the reaction could have Sₙ1 character. The final products are typically a 4-fluorobenzyl halide and methanol (B129727).

Mechanism of Acidic Ether Cleavage:

Protonation: The ether oxygen is protonated by the strong acid (HX).

Nucleophilic Attack: The halide anion (X⁻) attacks the electrophilic benzylic carbon, displacing methanol in an Sₙ2-like fashion, or a benzylic carbocation is formed and then attacked by the halide in an Sₙ1 pathway.

Table 3: Products of Ether Cleavage of this compound

| Reagent | Mechanism | Products |

|---|---|---|

| HBr (conc.) | Sₙ1/Sₙ2 | 4-Fluorobenzyl bromide + Methanol |

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic effects of the fluorine and methoxymethyl substituents. Both groups influence the rate and position of the incoming electrophile's attack on the benzene ring. masterorganicchemistry.comlibretexts.org The mechanism of EAS reactions typically involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing effects of the substituents are determined by their ability to donate or withdraw electron density through inductive and resonance effects. organicchemistrytutor.comyoutube.com Activating groups donate electron density, stabilizing the carbocation intermediate and increasing the reaction rate, while deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.org

Fluorine Substituent: The fluorine atom is a unique substituent in the context of EAS. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack, making the reaction slower than that of benzene. pressbooks.pubresearchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. pressbooks.pub Because the deactivating inductive effect outweighs the activating resonance effect, halogens are considered deactivating groups. organicchemistrytutor.com Nevertheless, the resonance stabilization directs incoming electrophiles to the ortho and para positions, making fluorine an ortho, para-director. pressbooks.pub Notably, fluorobenzene's reactivity in EAS is anomalously high compared to other halobenzenes and is sometimes similar to benzene itself, a phenomenon attributed to the interplay between its strong inductive effect and moderate π-electron-donating resonance effect. researchgate.net

Combined Directing Effects in this compound: In this compound, the two substituents are para to each other. The fluorine atom directs incoming electrophiles to its ortho positions (C2 and C6). The methoxymethyl group directs to its ortho positions (C3 and C5).

The positions C3 and C5 are ortho to the activating methoxymethyl group and meta to the deactivating fluorine atom. The positions C2 and C6 are ortho to the deactivating fluorine atom and meta to the activating methoxymethyl group. In EAS reactions on disubstituted benzenes, the position of substitution is generally controlled by the more powerful activating group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxymethyl group, which are C3 and C5.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|

| -F (Fluoro) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

| -CH₂OCH₃ (Methoxymethyl) | Weakly withdrawing (-I) | Donating (+R) | Activating | Ortho, Para |

Predicted Regioselectivity for EAS Reactions:

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-2-nitro-4-(methoxymethyl)benzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Fluoro-5-(methoxymethyl)phenyl)ethan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 2-Fluoro-5-(methoxymethyl)benzenesulfonic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aromatic compounds. For this compound, the carbon-fluorine bond can serve as a handle for such transformations, although C-F bonds are notoriously strong and less reactive than C-Cl, C-Br, or C-I bonds in these reactions. nih.gov However, significant advances in catalyst design, particularly using nickel and palladium, have enabled the effective coupling of fluoroarenes. nih.govrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most versatile cross-coupling methods. worktribe.comclockss.org For this compound, this reaction would involve coupling with a boronic acid or boronic ester in the presence of a palladium or nickel catalyst and a base. rsc.org The reaction allows for the formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups at the 1-position.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. Palladium catalysts are typically employed. rsc.org This method can be used to form new C-C bonds by reacting this compound with various organotin reagents, offering a complementary approach to the Suzuki-Miyaura coupling.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkyne moiety onto the benzene ring at the position of the fluorine atom, creating a versatile precursor for further synthetic transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It provides a direct route to synthesize aniline (B41778) derivatives from this compound. This is particularly valuable for synthesizing molecules with potential applications in medicinal chemistry and materials science.

The table below summarizes potential cross-coupling reactions for the derivatization of this compound. The success and efficiency of these reactions are highly dependent on the choice of catalyst, ligand, base, and reaction conditions, which must be optimized to overcome the high bond energy of the C-F bond. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acid (R-B(OH)₂) | Pd or Ni complex, Base (e.g., K₂CO₃, Cs₂CO₃) | C-C | Biaryls, Alkenylarenes |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd complex (e.g., Pd(PPh₃)₄) | C-C | Biaryls, Styrenes |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd complex, Cu(I) salt, Base (e.g., Et₃N) | C-C (sp) | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd complex, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | Aryl Amines |

Advanced Spectroscopic Elucidation of 1 Fluoro 4 Methoxymethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Fluoro-4-(methoxymethyl)benzene, providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Structural and Electronic Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxymethyl group. The aromatic region will show a complex splitting pattern due to the coupling between the fluorine atom and the adjacent protons.

Based on the analysis of similar compounds, the two aromatic protons ortho to the fluorine atom (H-2 and H-6) would appear as a triplet, while the two protons meta to the fluorine (H-3 and H-5) would also present as a triplet. The methoxymethyl group would give rise to two singlets: one for the methylene (B1212753) protons (-CH₂-) and another for the methyl protons (-OCH₃).

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (ortho to F) | ~7.0 - 7.2 | t |

| Aromatic H (meta to F) | ~7.2 - 7.4 | t |

| -CH₂- | ~4.4 | s |

| -OCH₃ | ~3.3 | s |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-F | ~162 (d, ¹JCF ≈ 245 Hz) |

| C-CH₂OCH₃ | ~135 |

| Aromatic CH (ortho to F) | ~115 (d, ²JCF ≈ 21 Hz) |

| Aromatic CH (meta to F) | ~130 (d, ³JCF ≈ 8 Hz) |

| -CH₂- | ~74 |

| -OCH₃ | ~58 |

Note: These are predicted values based on analogous compounds.

Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Environment and Electronic Effects.rsc.orgnist.gov

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift will be influenced by the electron-donating nature of the methoxymethyl group. For monofluorobenzene, the chemical shift is approximately -113.15 ppm relative to CFCl₃. rsc.org The presence of the para-methoxymethyl group is expected to cause a slight upfield or downfield shift from this value.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound would show the molecular ion peak [M]⁺. A study on 4-substituted-1-(methoxymethyl)benzene derivatives revealed that a characteristic fragmentation is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. For the related compound, 4-methoxy-1-(methoxymethyl)benzene, the molecular ion is observed at m/z 152, with a significant [M-H]⁺ peak at m/z 151.

Predicted Fragmentation Pattern for this compound:

| Ion | m/z (predicted) | Description |

| [M]⁺ | 140 | Molecular Ion |

| [M-H]⁺ | 139 | Loss of a hydrogen atom |

| [M-OCH₃]⁺ | 109 | Loss of a methoxy (B1213986) radical |

| [C₇H₆F]⁺ | 109 | Benzyl (B1604629) cation derivative |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The IR spectrum of this compound will display characteristic absorption bands for the C-F, C-O, and aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100 - 3000 | |

| Aliphatic C-H stretch | 3000 - 2850 | |

| C=C stretch (aromatic) | 1600 - 1450 | |

| C-F stretch | 1250 - 1000 | Strong absorption |

| C-O stretch (ether) | 1150 - 1085 | Strong absorption |

For the similar compound p-fluoroanisole, significant IR peaks are observed around 3000 cm⁻¹ (aromatic C-H), 2840 cm⁻¹ (methyl C-H), 1510 cm⁻¹ (aromatic C=C), and a strong band around 1250 cm⁻¹ (C-F and C-O).

X-ray Crystallography for Solid-State Structural Determination (where applicable)

Theoretical and Computational Chemistry Studies on 1 Fluoro 4 Methoxymethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). A detailed FMO analysis, including the specific energy levels and orbital plots for 1-Fluoro-4-(methoxymethyl)benzene, has not been identified in the surveyed literature.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting non-covalent interactions and the sites of electrophilic or nucleophilic attack. While the principles of ESP mapping are well-established, specific ESP surface maps for this compound have not been found in published research.

Quantum Chemical Descriptors and Reactivity Indices

Beyond orbital analysis, quantum chemistry offers a range of descriptors and indices to quantify and predict chemical reactivity.

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It measures the change in electron density at a specific point in the molecule as the total number of electrons changes. A comprehensive Fukui function analysis for this compound is not available in the current body of scientific literature.

The Hammett equation provides a means to quantify the electronic effect of substituents on a benzene (B151609) ring, separating these effects into inductive and resonance components. The substituent constant, sigma (σ), is a measure of this effect. While a full Hammett analysis for a reaction series involving this compound is not available, the individual substituent constants for the fluoro and methoxymethyl groups have been reported. These constants are crucial for predicting how these groups will influence the reactivity of the aromatic ring.

The Hammett constants (σ) for the methoxymethyl group are as follows:

| Substituent | σ_meta | σ_para_ |

| -CH₂OCH₃ | 0.02 | 0.03 |

| Data sourced from Stenutz stenutz.eu |

For comparison, the established Hammett constants for the fluoro substituent are:

| Substituent | σ_meta | σ_para_ |

| -F | 0.34 | 0.06 |

The positive values for the methoxymethyl group indicate it is weakly electron-withdrawing, which is somewhat counterintuitive given the oxygen's lone pairs. This is likely due to the inductive effect of the electronegative oxygen atom. The fluoro group is also electron-withdrawing by induction but can be a weak resonance donor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the energetic pathways of chemical reactions, identifying transition states, and elucidating reaction mechanisms. This can provide insights that are difficult or impossible to obtain through experimental means alone. At present, there are no specific studies in the reviewed literature that detail the computational modeling of reaction mechanisms involving this compound.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature, detailed theoretical and computational studies focusing specifically on the reaction kinetics and solvent effects of this compound are not publicly available. Consequently, a detailed analysis of its transition state characterization, activation energies, and the impact of solvent models on its reaction energetics—as requested—cannot be provided at this time.

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting chemical behavior. Theoretical studies on related, but distinct, molecules have been conducted. For instance, research into the fragmentation of 4-substituted-1-(methoxymethyl)benzene derivatives using Density Functional Theory (DFT) has been performed to understand their behavior in mass spectrometry. These studies, however, focus on gas-phase ion energetics and not on the solution-phase reaction kinetics that are central to the requested article.

Furthermore, the methodologies for such theoretical investigations are well-established. They often involve:

Transition State Characterization and Activation Energy Calculations: This process uses quantum mechanical methods, such as DFT, to map the potential energy surface of a reaction. Scientists locate the saddle point on this surface, which corresponds to the transition state, and calculate its geometry and vibrational frequencies. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for understanding reaction rates.

The application of these computational techniques to this compound would provide valuable insights into its reactivity. However, the absence of published research containing this specific information makes it impossible to fulfill the request for a detailed article on this topic. Further research in the field of computational and theoretical chemistry is needed to shed light on the specific reactive properties of this compound.

Applications of 1 Fluoro 4 Methoxymethyl Benzene in Complex Organic Synthesis

Strategic Use as a Key Intermediate in Multistep Syntheses

1-Fluoro-4-(methoxymethyl)benzene is a valuable starting material in the multistep synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives are investigated for various biological activities, including potential antimicrobial and anticancer properties. The fluoro and methoxymethyl groups offer distinct reactivity, allowing for sequential and regioselective modifications of the aromatic ring and the side chain.

For instance, the methoxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. Conversely, the fluorine atom can direct electrophilic aromatic substitution reactions or participate in nucleophilic aromatic substitution, enabling the introduction of additional substituents onto the benzene (B151609) ring.

While specific, publicly documented total syntheses starting from this compound are not widespread in the readily available literature, its structural motif is present in various complex molecules. The principles of retrosynthetic analysis suggest its utility in simplifying the synthesis of target molecules containing a 4-fluorobenzyl or related moiety. The synthesis of various biologically active heterocyclic compounds often involves multistep sequences where functionalized benzene derivatives serve as key precursors. nih.gov

Precursor for the Elaboration of Diverse Organic Frameworks

The structure of this compound allows for its use as a precursor in the construction of a variety of organic frameworks, including polymers and supramolecular assemblies. The aromatic ring can participate in polymerization reactions, while the methoxymethyl group can be modified to introduce polymerizable functionalities or moieties capable of engaging in non-covalent interactions.

For example, derivatives of similar fluorinated aromatic compounds, such as 4-fluoro-4'-methoxybenzophenone, are utilized in the preparation of poly(ether ketones) through nucleophilic aromatic substitution polymerization. ossila.com While direct polymerization of this compound is not prominently reported, its conversion to derivatives with appropriate functional groups would enable its incorporation into various polymer backbones.

In the realm of supramolecular chemistry, the fluorinated benzene ring can participate in specific non-covalent interactions, such as π-π stacking and halogen bonding. The study of supramolecular synthons in fluorinated benzyl (B1604629) nitrophenyl sulfides highlights the role of fluorine in directing crystal packing. rsc.org The ability of fluorinated organic compounds to form ordered structures makes them attractive building blocks for the design of functional materials. Research into fluorescent supramolecular polymers has demonstrated the utility of host-guest interactions involving crown ethers and other macrocycles to create organized assemblies. nih.gov The modification of this compound to incorporate recognition motifs could allow for its use in constructing such supramolecular frameworks.

Methodologies for Functional Group Interconversion and Derivatization

The synthetic utility of this compound is significantly enhanced by the array of methodologies available for the interconversion and derivatization of its functional groups.

Reactions of the Methoxymethyl Group:

The methoxymethyl group, a type of benzyl ether, can undergo various transformations. A key reaction is its cleavage to reveal a hydroxymethyl group or a formyl group. The methoxymethyl (MOM) ether can be selectively cleaved under various conditions. For instance, a combination of zinc bromide (ZnBr2) and n-propylthiol (n-PrSH) can efficiently remove the MOM group from a variety of alcohols and phenols. researchgate.net Another method employs bismuth trichloride (B1173362) (BiCl3) for the deprotection of MOM ethers and esters. rsc.org Furthermore, trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of 2,2′-bipyridyl can chemoselectively transform aromatic MOM ethers into silyl (B83357) ethers, which can then be hydrolyzed to the corresponding phenols. nih.gov

The methoxyethyl group in the related compound 1-fluoro-4-(1-methoxyethyl)benzene (B3081936) can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This indicates that the methoxymethyl group in this compound could similarly be oxidized to a formyl or carboxyl group, providing a key handle for further synthetic manipulations.

Reactions of the Aromatic Ring:

The fluorine atom on the benzene ring influences its reactivity in electrophilic aromatic substitution reactions. While fluorine is an ortho, para-director, it is also a deactivating group. Nevertheless, electrophilic substitution reactions can be carried out. For example, halogenation of the aromatic ring can be achieved to introduce further functional handles.

The following table summarizes some potential functional group interconversions and derivatizations of this compound based on the reactivity of similar compounds.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | ZnBr₂, n-PrSH | 4-Fluorobenzyl alcohol | MOM ether cleavage |

| This compound | BiCl₃ | 4-Fluorobenzyl alcohol | MOM ether cleavage |

| This compound | TMSOTf, 2,2′-bipyridyl; then H₂O | 4-Fluorophenol | MOM ether cleavage & desilylation |

| This compound | KMnO₄ or CrO₃ | 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid | Oxidation |

| This compound | Halogenating agent (e.g., Br₂, FeBr₃) | Halogenated this compound | Electrophilic Aromatic Substitution |

Introduction of Chirality and Stereoselective Synthesis Applications

While this compound itself is achiral, it can be a precursor to chiral molecules, and its derivatives can potentially be used in stereoselective synthesis. The introduction of chirality can be achieved by modifying the methoxymethyl side chain or by performing asymmetric reactions on the aromatic ring.

Furthermore, fluorinated benzyl ethers have been synthesized and evaluated as alternative protecting groups in oligosaccharide synthesis, where their presence can enhance NMR resolution. wiserpub.com This application, while not a direct stereoselective reaction of the benzyl ether itself, highlights the utility of fluorinated benzyl groups in the synthesis of complex chiral molecules.

The stereoselective cleavage of benzyl ethers in lignin (B12514952) model compounds using bromotrimethylsilane (B50905) has been shown to proceed with high diastereoselectivity, particularly for anti-isomers. rsc.org This suggests that, under appropriate conditions, reactions involving the methoxymethyl group of this compound derivatives could be controlled stereoselectively.

While the direct application of this compound in asymmetric catalysis as a ligand or substrate is not extensively documented, the principles of asymmetric synthesis suggest that chiral derivatives could be employed in various stereoselective transformations. The development of chiral catalysts and reagents for reactions involving fluorinated aromatic compounds is an active area of research.

Role of 1 Fluoro 4 Methoxymethyl Benzene in Medicinal Chemistry Scaffolds

Incorporation of Fluorinated Aromatic Motifs in Ligand Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The presence of a fluorine atom on the aromatic ring of 1-Fluoro-4-(methoxymethyl)benzene offers several advantages in ligand design. Fluorine is the most electronegative element, and its substitution onto an aromatic ring can significantly alter the molecule's electronic properties, influencing its acidity (pKa) and binding affinity to target proteins. This can lead to more potent and selective drugs. nih.govmdpi.com

The methoxymethyl group (–CH₂OCH₃), while less commonly discussed for its specific medicinal chemistry contributions, serves as a non-polar, flexible linker. It can position the fluorinated phenyl ring optimally within a protein's binding pocket. Its ether linkage offers a potential hydrogen bond acceptor site, which can contribute to ligand-receptor interactions. The combination of the p-fluorophenyl group and the methoxymethyl linker provides a motif that balances lipophilicity and metabolic stability, making it an attractive component in ligand design.

Table 1: Physicochemical Effects of Substituents in this compound

| Substituent | Position | Key Physicochemical Effects in Drug Design |

| Fluoro | para | Increases metabolic stability by blocking oxidation; modulates pKa; enhances binding affinity through specific interactions; acts as a hydrogen bioisostere. |

| Methoxymethyl | para | Provides a flexible, non-polar linker; ether oxygen can act as a hydrogen bond acceptor; influences overall molecular conformation and solubility. |

Utility as a Scaffold for Rational Drug Discovery Programs

In rational drug discovery, a "scaffold" is a core molecular structure upon which a series of derivatives is built to explore structure-activity relationships (SAR). The this compound structure represents a valuable scaffold because its p-fluorobenzyl core is a privileged fragment found in numerous bioactive compounds. nih.govhebmu.edu.cn By modifying the methoxymethyl group or using it as a handle for further reactions, medicinal chemists can generate a library of related compounds for biological screening.

For example, SAR studies on various classes of inhibitors have utilized the 4-fluorobenzyl motif to probe binding pocket interactions. In one study on dihydropyrazolones as potential agents against Trypanosoma cruzi, a 4-fluorobenzyl substituted compound showed sub-micromolar potency. frontiersin.org Similarly, a novel and potent inhibitor of the ALK5 receptor, a target for cancer and fibrotic diseases, incorporates an N-(3-fluorobenzyl) group, demonstrating the utility of the fluorobenzyl scaffold in developing targeted therapies. nih.gov

The development of the antipsychotic drug Pimavanserin provides a concrete example of the industrial application of a closely related scaffold. A key starting material for this drug is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. google.comgoogle.com This precursor contains the essential 4-fluorobenzyl unit, which is chemically analogous to the core of this compound. This highlights how this scaffold is employed in the synthesis of marketed pharmaceuticals, validating its importance in drug discovery programs.

Table 2: Examples of Bioactive Scaffolds Related to this compound

| Scaffold Fragment | Example Compound Class | Therapeutic Target/Indication | Reference |

| 4-Fluorobenzyl | Dihydropyrazolones | Trypanosoma cruzi (Chagas disease) | frontiersin.org |

| 3-Fluorobenzyl | Imidazole-amines | ALK5 Receptor (Cancer, Fibrosis) | nih.gov |

| 4-Fluorobenzyl | Benzimidazole-thioquinolines | α-glucosidase (Diabetes) | nih.gov |

| 4-Fluorobenzyl | Pimavanserin (drug) | 5-HT₂ₐ receptor (Parkinson's disease psychosis) | google.comgoogle.com |

Precursor for the Synthesis of Architecturally Complex Bioactive Molecules

Beyond its direct use as a scaffold, this compound and its immediate chemical relatives serve as crucial starting materials, or precursors, for the synthesis of more elaborate bioactive molecules. nih.govnih.gov The functional groups on the molecule—the fluorine atom, the aromatic ring, and the methoxymethyl ether—provide multiple reaction sites for chemical modification.

For instance, the benzyl (B1604629) ether can be cleaved to reveal a benzyl alcohol, or the benzylic position can be functionalized. More commonly, the corresponding 4-fluorobenzyl halide (e.g., chloride or bromide) is used as a powerful alkylating agent to introduce the 4-fluorobenzyl motif into a larger molecule. A study on potent acid ceramidase inhibitors for fibrotic diseases utilized p-fluorobenzyl chloride in the initial step of a multi-step synthesis to build a complex aryl imidazolyl urea. acs.org

In another example, the synthesis of novel β-secretase (BACE-1) inhibitors for potential use in Alzheimer's disease involved a Suzuki coupling reaction to attach different aryl and heteroaryl groups to a core structure. acs.org While not directly starting from this compound, the synthetic strategies employed are applicable to it, demonstrating how this building block can be integrated into complex molecular architectures through established chemical transformations like cross-coupling reactions. The synthesis of various fluorinated benzyl ethers for applications in oligosaccharide synthesis also highlights the utility of the corresponding fluorinated benzyl bromides as reagents, which can be derived from precursors like this compound. wiserpub.comwiserpub.com These examples underscore the role of this compound as a foundational element for constructing intricate and medicinally relevant molecules.

Contributions of 1 Fluoro 4 Methoxymethyl Benzene to Materials Science Research

Synthesis of Advanced Fluorinated Aromatic Polymers and Specialty Materials

The primary route for creating high-performance fluorinated aromatic polymers is through nucleophilic aromatic substitution (NAS) polymerization. In this process, the carbon-fluorine bond is a key reactive site. The highly electronegative fluorine atom activates the aromatic ring, making the carbon atom it is attached to susceptible to attack by a nucleophile, such as a phenoxide.

While 1-Fluoro-4-(methoxymethyl)benzene itself is a monofunctional reactant (having only one fluoro group), it plays two critical roles in polymer synthesis:

Chain End-Capping: In polymerization reactions, it can be used as an end-capping agent. By introducing it at the end of a growing polymer chain, it terminates the polymerization process. This is a crucial technique for controlling the molecular weight of the final polymer, which in turn dictates many of its mechanical properties, such as toughness and melt viscosity.

Monomer Precursor: It serves as a precursor for the synthesis of difunctional monomers required for building long polymer chains. For instance, it can undergo reactions to introduce a second reactive group, such as a hydroxyl (-OH) group, creating an AB-type monomer that can polymerize with itself. Alternatively, it can be dimerized to form a new bisphenol, which can then be reacted with an activated difluoro-aromatic monomer to produce high-molecular-weight poly(aryl ether)s.

The synthesis of poly(aryl ether)s, a class of polymers known for their exceptional stability, typically involves the reaction of a bisphenol with an activated aromatic dihalide in the presence of a weak base. The fluorine-containing monomers are preferred over chlorine-containing ones due to the higher reactivity of the C-F bond in NAS reactions, allowing for polymerization under milder conditions.

Use as a Building Block for Functional Materials with Tunable Properties

The true versatility of this compound as a building block lies in the dual functionality offered by its fluorine and methoxymethyl substituents. The fluorine atom provides a site for incorporation into a polymer backbone, while the methoxymethyl group offers a locus for post-polymerization modification.

This methoxymethyl side chain is particularly significant because it can be chemically transformed into a variety of other functional groups. For example, the ether linkage can be cleaved to yield a hydroxymethyl group (-CH₂OH), which can be further oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). colab.ws Each of these transformations imparts dramatically different characteristics to the resulting material without altering the robust polymer backbone.

| Initial Side Group | Modified Functional Group | Resulting Material Property | Potential Application |

| Methoxymethyl (-CH₂OCH₃) | Hydrophobic, non-reactive | Base polymer matrix | |

| Hydroxymethyl (-CH₂OH) | Hydrophilic, reactive | Improved adhesion, site for grafting | Coatings, biocompatible surfaces |

| Aldehyde (-CHO) | Highly reactive | Cross-linking site, surface for biomolecule attachment | Advanced composites, biosensors |

| Carboxylic Acid (-COOH) | Hydrophilic, ionic | pH-responsive materials, improved dye uptake | Smart membranes, functional textiles |

This ability to tune the functionality of a material after it has been formed into a desired shape (like a film or fiber) is a powerful tool in materials science. It allows for the creation of "smart" materials that can respond to their environment or materials with highly specialized surfaces for applications in electronics, filtration, and biomedicine.

Investigation of Fluorine and Ether Moieties' Influence on Material Characteristics

The specific chemical groups within this compound—the fluorine atom and the ether moiety—each bestow distinct and crucial properties upon the materials derived from them.

Influence of the Fluorine Moiety: The incorporation of fluorine into polymers leads to a unique and desirable set of properties. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts exceptional thermal and chemical stability to the polymer backbone.

Key effects of fluorine include:

High Thermal Stability: Fluoropolymers can withstand high temperatures without degrading. xometry.com

Chemical Inertness: They are resistant to a wide range of chemicals, including acids, bases, and organic solvents. xometry.com

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with excellent insulating properties, making them valuable for microelectronics.

Hydrophobicity: Fluorinated surfaces exhibit low surface energy, leading to water and oil repellency.

| Property | Typical Aromatic Polymer (e.g., Polyketone) | Fluorinated Aromatic Polymer (e.g., PEEK) | Reason for Difference |

|---|---|---|---|

| Glass Transition Temp (Tg) | ~120-140 °C | ~143 °C | Increased chain rigidity from fluorine. |

| Melting Temp (Tm) | ~300-330 °C | ~343 °C | Strong C-F bond and stable backbone. mdpi.com |

| Chemical Resistance | Good | Excellent | Inertness of the C-F bond. xometry.com |

| Dielectric Constant | ~3.2 | ~2.4 - 2.8 | Low polarizability of the C-F bond. |

Influence of the Ether Moiety: The ether group (-O-) within the methoxymethyl substituent and within the backbone of poly(aryl ether)s also plays a significant role.

Key effects of the ether moiety include:

Chain Flexibility: The oxygen atom in the ether linkage provides rotational freedom to the polymer chain. This flexibility lowers the glass transition temperature compared to polymers with more rigid linkages, making the material less brittle and easier to process.

Solubility: The presence of ether groups can improve the solubility of the polymer in certain organic solvents, which is advantageous for processing and film casting.

Site for Modification: As discussed previously, the methoxymethyl group (-CH₂OCH₃) is not just an ether; it is a functional handle that can be chemically altered to tune the final properties of the material. Studies on related polymer systems have shown that the presence and type of side groups can significantly affect a material's thermal stability and degradation pathways. colab.ws

Systematic Studies of Derivatives and Analogs of 1 Fluoro 4 Methoxymethyl Benzene

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies in Substituted Fluoro(methoxymethyl)benzenes

The reactivity and properties of 1-fluoro-4-(methoxymethyl)benzene are dictated by the electronic contributions of its two key substituents: the fluorine atom and the methoxymethyl group. Understanding their individual and combined effects is crucial for predicting the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution (EAS).

A substituent's influence is generally understood through a combination of inductive and resonance effects. libretexts.orguomustansiriyah.edu.iq The inductive effect involves the polarization of the sigma (σ) bond between the substituent and the aromatic ring due to electronegativity differences. uomustansiriyah.edu.iqlibretexts.org The resonance effect involves the delocalization of pi (π) electrons between the substituent and the ring. uomustansiriyah.edu.iq

Methoxymethyl Substituent (-CH₂OCH₃) : This group's effect is more complex. It is generally considered an activating group, meaning it increases the ring's reactivity compared to benzene (B151609). minia.edu.eg The oxygen atom is electron-donating through resonance (+R), while the methylene (B1212753) (-CH₂) linker acts as a weak electron-donating group via an inductive effect, similar to other alkyl groups. uomustansiriyah.edu.iqminia.edu.eg The insulating methylene spacer modulates the strong resonance donation from the oxygen, making the -CH₂OCH₃ group a weaker activator than a methoxy (B1213986) group (-OCH₃) directly attached to the ring. Like other activating groups, it directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

In this compound, these substituents are in a para-relationship. The methoxymethyl group activates the ring and directs incoming electrophiles to positions 2 and 6 (ortho to itself). The fluorine atom deactivates the ring but also directs to its ortho positions (positions 3 and 5). The stronger activating and directing influence of the methoxymethyl group dominates, making the positions ortho to it (and meta to the fluorine) the most probable sites for electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F (Fluoro) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | Ortho, Para-Directing |

| -CH₂OCH₃ (Methoxymethyl) | Weak Electron-Donating (+I) | Electron-Donating (+R) | Activating | Ortho, Para-Directing |

| This compound | Combined effects | Combined effects | Weakly Activated/Deactivated | Attack favored at positions 2 and 6 |

Synthesis and Comparative Analysis of Positional Isomers and Homologs

The synthesis of this compound and its positional isomers typically involves standard organic chemistry transformations, with the Williamson ether synthesis being a common and versatile method. wiserpub.com This method generally involves the reaction of an alcohol or its corresponding alkoxide with a suitable alkyl halide.

Synthesis of Positional Isomers:

This compound (para-isomer): This isomer can be readily synthesized from 4-fluorobenzyl alcohol. The alcohol is deprotonated with a base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with a methylating agent like methyl iodide. Alternatively, 4-fluorobenzyl bromide can be reacted with sodium methoxide (B1231860).

1-Fluoro-2-(methoxymethyl)benzene (ortho-isomer): The synthesis follows a similar logic, starting from 2-fluorobenzyl alcohol or 2-fluorobenzyl bromide. The synthesis of a related compound, 1-fluoro-2-(methoxymethoxy)-3-methylbenzene, highlights the feasibility of creating such ether linkages at the ortho position. bldpharm.com

1-Fluoro-3-(methoxymethyl)benzene (meta-isomer): Starting with 3-fluorobenzyl alcohol or 3-fluorobenzyl bromide and reacting with sodium methoxide or a methylating agent, respectively, would yield the meta-isomer. Chemical suppliers list this compound, indicating established synthetic routes. nih.gov One potential route involves the Friedel-Crafts acylation of fluorobenzene (B45895), followed by reduction of the ketone and subsequent functional group manipulation, though this can be complicated by directing group effects. A more direct synthesis starting from 3-fluorobenzyl alcohol is generally preferred.

| Isomer | Common Starting Material(s) | General Reaction |

| Para: this compound | 4-Fluorobenzyl alcohol or 4-Fluorobenzyl bromide | Williamson Ether Synthesis |

| Ortho: 1-Fluoro-2-(methoxymethyl)benzene | 2-Fluorobenzyl alcohol or 2-Fluorobenzyl bromide | Williamson Ether Synthesis |

| Meta: 1-Fluoro-3-(methoxymethyl)benzene | 3-Fluorobenzyl alcohol or 3-Fluorobenzyl bromide | Williamson Ether Synthesis |

Comparative Analysis and Homologs: The primary difference in synthesizing these isomers lies in the choice of the starting substituted fluorobenzyl alcohol or halide. The reaction conditions for the Williamson ether synthesis would be largely similar for all three isomers. The synthesis of homologs, such as 1-fluoro-4-(ethoxymethyl)benzene, would simply involve substituting the methylating agent (e.g., methyl iodide) with a corresponding ethylating agent (e.g., ethyl iodide) or using sodium ethoxide in place of sodium methoxide.

Electronic and Steric Effects of Related Fluorinated and Ether-Containing Substituents

A deeper dive into the electronic and steric properties of the constituent groups clarifies their influence on molecular reactivity and geometry.

Electronic Effects: The electronic character of a substituent is a balance between its inductive and resonance contributions. uomustansiriyah.edu.iq

Alkoxy Groups (-OR): A group like methoxy (-OCH₃) directly attached to the ring is a powerful activating group. Its oxygen atom donates a lone pair of electrons very effectively via resonance (+R), which strongly outweighs its inductive withdrawal (-I). libretexts.orglumenlearning.com This makes the ortho and para positions significantly electron-rich.

Benzylic Ethers (-CH₂OR): In this compound, the ether functionality is a benzylic ether. The intervening methylene (-CH₂) group prevents direct resonance donation from the oxygen to the ring. The group's activating nature stems primarily from the weak inductive donation of the alkyl chain and hyperconjugation. This makes it a much weaker activating group than a directly attached alkoxy group. Its effect is more comparable to a simple alkyl group like methyl (-CH₃).

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the influence of their size on chemical reactions. numberanalytics.comlibretexts.org

The fluorine atom is relatively small and exerts minimal steric hindrance.

The methoxymethyl group (-CH₂OCH₃) is significantly bulkier than a fluorine atom or a hydrogen atom. libretexts.org In electrophilic substitution reactions, bulky substituents can hinder the approach of the electrophile to the adjacent ortho positions. numberanalytics.comlibretexts.org For a substrate like toluene (B28343) (methylbenzene), substitution occurs at both the ortho and para positions. However, as the size of the alkyl group increases (e.g., to tert-butyl), the proportion of the ortho product decreases dramatically due to steric hindrance. libretexts.org In this compound, electrophilic attack is directed to positions 2 and 6, which are ortho to the methoxymethyl group. The bulk of this group would be expected to decrease the rate of reaction at these positions compared to a less sterically hindered activating group.

| Substituent | Electronic Effect Type | Relative Size (Steric Hindrance) |

| -F | -I > +R (Overall Deactivating) | Small |

| -OCH₃ (Directly attached) | +R >> -I (Strongly Activating) | Moderate |

| -CH₂OCH₃ | Weak +I / Hyperconjugation (Weakly Activating) | Larger / More Bulky |

Design and Synthesis of Polyfluorinated and Multi-functionalized Analogs

Building upon the fundamental structure of this compound, chemists can design more complex molecules with tailored properties by introducing additional fluorine atoms or other functional groups.

Polyfluorinated Analogs: The synthesis of molecules containing multiple fluorine atoms or fluorinated groups is a key area of fluorine chemistry.

Polyfluorinated Benzyl (B1604629) Ethers: Methods have been developed for the polymerization of AB₂ monomers such as 3,5-bis[(pentafluorobenzyl)oxy]benzyl alcohol. epa.gov This process yields hyperbranched polymers, demonstrating the construction of large molecules containing numerous fluorinated benzyl ether moieties.

Carbonylation of Polyfluorinated Benzyl Halides: Polyfluorinated benzyl halides can undergo carbonylation (reaction with carbon monoxide) in the presence of a superacid like antimony pentafluoride (SbF₅). nih.gov This reaction converts a -CH₂F or -CH₂Cl group into a -CH₂COOH group, providing access to polyfluorinated arylacetic acids, which are valuable multi-functional building blocks. nih.gov

Multi-functionalized Analogs: Introducing diverse functional groups onto the fluoro(methoxymethyl)benzene scaffold allows for the creation of novel chemical structures.

From Fluorinated Aldehydes: One strategy involves the Claisen-Schmidt condensation of a ketone with a fluorine-substituted benzaldehyde. acgpubs.org This reaction has been used to create chalcone (B49325) derivatives that incorporate both fluorine and methoxy groups into the final structure. acgpubs.org Interestingly, the choice of solvent can be critical; using methanol (B129727) can lead to a nucleophilic aromatic substitution (SNAr) where a fluorine atom is replaced by a methoxy group, highlighting a method for further functionalization. acgpubs.org

Stepwise Functionalization: The synthesis of complex molecules like 1-chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene (B6290571) showcases the stepwise introduction of multiple, distinct functional groups onto a benzene ring through sequential halogenation, methoxylation, and methoxymethylation reactions. Furthermore, porous aromatic frameworks can undergo dual functionalization through stepwise post-synthetic modifications, allowing for the incorporation of different, even antagonistic, chemical sites within the same structure. rsc.org

These synthetic strategies provide a versatile toolbox for creating a wide array of analogs based on the this compound core, enabling the fine-tuning of chemical and physical properties for various applications.

Emerging Research Avenues and Future Directions for 1 Fluoro 4 Methoxymethyl Benzene

Exploration of Novel Catalytic Systems for its Transformation

The transformation of 1-Fluoro-4-(methoxymethyl)benzene hinges on the activation of its carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. chem8.org This high bond energy presents a significant challenge, but recent advances in catalysis are providing new solutions. bohrium.commdpi.com The exploration of novel catalytic systems is a key area of research to unlock the synthetic potential of this molecule.

Transition metal catalysts, particularly those based on nickel and palladium, have shown promise in the activation of C-F bonds in fluoro-aromatics. mdpi.com For instance, nickel complexes with specific phosphine (B1218219) ligands have been effective in catalyzing cross-coupling reactions of aryl fluorides with Grignard reagents. chem8.orgmdpi.com Similarly, palladium catalysts are widely used in Suzuki and other cross-coupling reactions, although their application to C-F bond activation often requires harsh reaction conditions. mdpi.com Iron-catalyzed cross-coupling reactions are also emerging as a more economical and environmentally friendly alternative. rsc.orgresearchgate.net

Metal-free catalytic systems are another exciting frontier. bohrium.com These systems, which can include frustrated Lewis pairs and photocatalysts, offer the potential for more sustainable and less toxic chemical transformations. bohrium.comnih.gov The development of such catalysts for the selective transformation of this compound could significantly expand its utility in organic synthesis.

Table 1: Novel Catalytic Systems for the Transformation of Fluoroaromatics

| Catalyst Type | Metal Center | Ligands/Promoters | Potential Reactions for this compound | Reference |

| Transition Metal | Nickel | Phosphine ligands (e.g., dppe, dppp) | Cross-coupling with Grignard reagents | chem8.orgmdpi.com |

| Transition Metal | Palladium | Various phosphine and N-heterocyclic carbene ligands | Suzuki, Stille, and Buchwald-Hartwig cross-coupling | mdpi.com |

| Transition Metal | Iron | N-heterocyclic carbenes (NHCs), DPPBz | Cross-coupling with Grignard and arylzinc reagents | rsc.orgresearchgate.net |

| Metal-Free | Frustrated Lewis Pairs | Bulky Lewis acids and bases | Hydrodefluorination, borylation | bohrium.com |

| Metal-Free | Organic Photoredox Catalysts | Organic dyes | Hydrodefluorination, cross-coupling | nih.gov |

Development of More Sustainable and Green Synthetic Methodologies

The traditional methods for synthesizing fluoroaromatics often involve harsh reagents and generate significant waste. researchgate.netresearchgate.net As the demand for these compounds grows, there is a pressing need to develop more sustainable and green synthetic methodologies.

One promising approach is the use of ionic liquids as a reaction medium for the Balz-Schiemann reaction, a common method for introducing fluorine into an aromatic ring. researchgate.net Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the process. researchgate.net Another "green" method involves the use of copper(II) fluoride (B91410) as a fluorinating agent, which can be regenerated and reused. researchgate.net

Solvent-free reaction conditions are also being explored. For example, the Pechmann condensation for the synthesis of coumarins can be carried out using a recyclable solid acid catalyst without any solvent, significantly reducing waste. researchgate.net Applying these principles to the synthesis of this compound and its derivatives could lead to more environmentally benign manufacturing processes.

Table 2: Comparison of Synthetic Methodologies for Fluoroaromatics

| Method | Key Features | Advantages | Disadvantages | Reference |

| Traditional Balz-Schiemann | Diazotization followed by thermal decomposition of tetrafluoroborate (B81430) salts | Well-established | Often requires harsh conditions, can produce tarry residues | researchgate.net |

| Greener Balz-Schiemann | Use of ionic liquids as recyclable solvents | Simpler workup, reduced waste, safer process | Ionic liquids can be expensive | researchgate.net |

| Copper(II) Fluoride Method | Direct fluorination with CuF2 | Catalyst can be regenerated, potential for large-scale production | Requires high temperatures | researchgate.net |

| Solvent-Free Synthesis | Reactions are run without a solvent, often with a solid catalyst | Reduced solvent waste, potential for energy savings | Not all reactions are amenable to solvent-free conditions | researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Furthermore, generative AI models can design entirely new synthetic pathways to a target molecule. youtube.com By considering the vast space of possible chemical reactions, these models can propose novel and more efficient routes that a human chemist might not have considered. youtube.com The application of these AI tools to this compound could lead to the rapid development of new and valuable derivatives.

Table 3: Potential Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact | Reference |

| Reaction Outcome Prediction | Predicts the yield, product distribution, and stereoselectivity of reactions. | Reduces the number of trial-and-error experiments needed. | eurekalert.orgspecialchem.com |

| Reagent Selection | Predicts the reactivity of different reagents for a specific transformation. | Optimizes reaction conditions and improves efficiency. | nih.gov |

| Bond Dissociation Energy Prediction | Predicts the strength of the C-F bond, aiding in the design of selective activation strategies. | Facilitates the development of new catalytic systems. | acs.org |

| Retrosynthetic Analysis | Generates novel synthetic routes to a target molecule. | Accelerates the synthesis of complex derivatives of this compound. | youtube.com |

Identification of Untapped Potential in Niche Specialty Chemical Applications

The unique combination of a fluorine atom and a methoxymethyl group in this compound makes it a promising candidate for a variety of niche specialty chemical applications. chemours.cominhancetechnologies.com The fluorine atom can impart desirable properties such as increased metabolic stability and altered bioavailability in bioactive molecules, while the methoxymethyl group provides a handle for further chemical modification. chemours.com